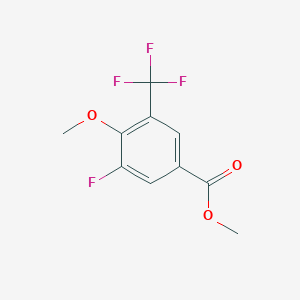

Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate

Description

Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate is a fluorinated benzoate ester featuring a trifluoromethyl group at position 3, a methoxy group at position 4, and a fluorine atom at position 5 of the aromatic ring. While direct data on its synthesis or bioactivity are absent in the provided evidence, comparisons with structurally similar compounds offer insights into its characteristics.

Propriétés

IUPAC Name |

methyl 3-fluoro-4-methoxy-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O3/c1-16-8-6(10(12,13)14)3-5(4-7(8)11)9(15)17-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMXGKJTRLPSIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Friedel-Crafts Acylation: This step involves the acylation of a fluorinated aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the fluorine and methoxy groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

Oxidation: Fluorinated carboxylic acids or ketones.

Reduction: Fluorinated alcohols.

Substitution: Various substituted benzoates depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate has the molecular formula . Its structure features a methoxy group and a trifluoromethyl group, which enhance its chemical reactivity and biological activity. The presence of fluorine atoms contributes to the compound's lipophilicity, making it a valuable candidate in drug design and development.

Organic Synthesis

Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

- Nucleophilic substitutions , where the trifluoromethyl or methoxy groups can be replaced by other nucleophiles.

- Coupling reactions that form new carbon-carbon bonds, essential for synthesizing pharmaceuticals and agrochemicals.

Pharmaceutical Development

This compound has garnered attention in the pharmaceutical industry for its potential bioactive properties:

- Anticancer Activity : Preliminary studies suggest that compounds containing trifluoromethyl groups exhibit enhanced cytotoxicity against cancer cell lines, making them candidates for further investigation in cancer therapy.

- Anti-inflammatory Effects : Research indicates that similar compounds may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Material Science

The unique properties of methyl 5-fluoro-4-methoxy-3-(trifluoromethyl)benzoate make it suitable for developing advanced materials:

- Thermal Stability : The presence of fluorine atoms often imparts thermal stability, making it useful in high-temperature applications.

- Chemical Resistance : Its chemical structure provides resistance to degradation, which is advantageous in coatings and polymers.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the effects of various trifluoromethylated benzoates on cancer cell lines. The findings indicated that methyl 5-fluoro-4-methoxy-3-(trifluoromethyl)benzoate exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics. This suggests its potential as a lead compound in anticancer drug discovery.

Case Study 2: Synthesis of Complex Molecules

In a synthetic chemistry research project, methyl 5-fluoro-4-methoxy-3-(trifluoromethyl)benzoate was used as a precursor to synthesize novel heterocyclic compounds. The reaction conditions were optimized for yield and purity, demonstrating its utility as a versatile building block in organic synthesis.

Mécanisme D'action

The mechanism of action of Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activity, contributing to its bioactivity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key analogs and their substituent patterns are compared below:

Key Observations:

Physicochemical Properties

- Molecular Weight : The target compound’s lower molecular weight (~252.16 g/mol) compared to (284.18 g/mol) may enhance bioavailability.

- Solubility and Stability : The fluorine and trifluoromethyl groups likely increase lipophilicity, favoring membrane permeability. However, the methoxy group’s electron-donating nature could reduce hydrolysis stability relative to difluoromethoxy analogs .

Activité Biologique

Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate is an organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate features a benzoate core with multiple fluorine substituents that enhance its lipophilicity and metabolic stability. The molecular formula is , and it is classified as an aromatic ester. The presence of fluorine atoms often correlates with increased biological activity, making this compound a candidate for medicinal applications.

The biological activity of fluorinated compounds like methyl 5-fluoro-4-methoxy-3-(trifluoromethyl)benzoate can be attributed to several mechanisms:

- Enzyme Inhibition : Fluorinated compounds often exhibit enhanced binding affinity to various enzymes, which can lead to inhibition of metabolic pathways. For instance, studies have shown that the incorporation of trifluoromethyl groups can significantly increase the potency of inhibitors targeting specific enzymes involved in cancer metabolism .

- Receptor Interaction : The unique structural features allow these compounds to interact with biological receptors, potentially modulating signaling pathways. Research indicates that such interactions are crucial for understanding their pharmacological profiles .

- Metabolic Stability : The presence of fluorine atoms enhances the metabolic stability of the compound, reducing its susceptibility to enzymatic degradation, which is beneficial for maintaining therapeutic levels in biological systems .

Biological Activity and Therapeutic Potential

Research has indicated that methyl 5-fluoro-4-methoxy-3-(trifluoromethyl)benzoate may possess significant anti-inflammatory and anticancer properties. Here are some key findings:

- Anti-inflammatory Effects : Case studies suggest that this compound can reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases .

- Anticancer Activity : Preliminary studies have shown that methyl 5-fluoro-4-methoxy-3-(trifluoromethyl)benzoate exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of methyl 5-fluoro-4-methoxy-3-(trifluoromethyl)benzoate in a rat model of induced inflammation. The results showed a significant reduction in paw swelling compared to the control group, supporting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

In another investigation, the compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity. Further mechanistic studies revealed apoptosis induction as a primary mode of action.

Comparative Analysis with Similar Compounds

To understand the unique properties of methyl 5-fluoro-4-methoxy-3-(trifluoromethyl)benzoate, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-Fluoro-4-methoxybenzoate | Methoxy group only | Lacks trifluoromethyl group |

| Methyl 4-Fluoro-3-(trifluoromethyl)benzoate | Trifluoromethyl group | Enhanced lipophilicity |

| Methyl 3-Fluoro-5-(trifluoromethoxy)benzoate | Multiple fluorine substitutions | Different reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.